N',3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide
Description
N',3-Dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide (CAS: 1344802-37-4) is a bicyclic organic compound characterized by an 8-azabicyclo[3.2.1]octane core substituted with hydroxy groups at the N' and 3-positions and a carboximidamide moiety at the 8-position .
Properties
Molecular Formula |
C8H15N3O2 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N',3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide |
InChI |
InChI=1S/C8H15N3O2/c9-8(10-13)11-5-1-2-6(11)4-7(12)3-5/h5-7,12-13H,1-4H2,(H2,9,10) |
InChI Key |
ZBJAZVJJFBYXJE-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2CC(CC1N2/C(=N/O)/N)O |
Canonical SMILES |
C1CC2CC(CC1N2C(=NO)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives, which allows for the stereochemical control to be achieved directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely to be employed to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’,3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N’,3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’,3-dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Features of Azabicyclo Derivatives
Key Observations :
Biological Activity
N',3-Dihydroxy-8-azabicyclo[3.2.1]octane-8-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This bicyclic structure, which includes nitrogen atoms, has been explored for various biological activities, particularly in the context of receptor modulation and therapeutic efficacy.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C8H12N2O3
- Molecular Weight : 172.19 g/mol
1. Receptor Modulation
Research has indicated that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit potent activity as kappa-opioid receptor (KOR) antagonists. For instance, one study reported that modifications to this scaffold resulted in compounds with high selectivity and potency against KOR, with IC50 values as low as 20 nM, indicating strong receptor binding affinity and potential for therapeutic use in pain management and mood disorders .
2. Central Nervous System (CNS) Effects
The biological activity of this compound also suggests limited CNS exposure, which could be beneficial in reducing side effects associated with central nervous system-active drugs. This property enhances its appeal for developing treatments that require peripheral action without significant CNS penetration .
3. Anti-inflammatory Potential
Preliminary studies have suggested that compounds within this class may exhibit anti-inflammatory properties by modulating pro-inflammatory pathways, possibly through inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators . This activity aligns with the growing interest in developing non-steroidal anti-inflammatory drugs (NSAIDs) that are selective and have fewer side effects compared to traditional NSAIDs.
Case Study 1: Kappa Opioid Receptor Antagonism
In a study focused on the pharmacological profile of azabicyclo[3.2.1]octane derivatives, researchers synthesized various analogs and assessed their kappa-opioid receptor antagonistic properties. The most potent analog demonstrated an IC50 value of 20 nM against KOR, significantly higher than other tested compounds, suggesting a promising lead for further development in treating conditions like depression and addiction .
Case Study 2: CNS Exposure Assessment
Another investigation evaluated the CNS exposure of selected azabicyclo derivatives using rat models. The findings indicated that certain modifications led to reduced brain penetration while maintaining peripheral efficacy, highlighting the potential for these compounds to act as targeted therapies with minimized central side effects .
Data Table: Biological Activity Overview
| Activity | Mechanism | IC50 (nM) | CNS Penetration |
|---|---|---|---|
| Kappa Opioid Receptor | Antagonism | 20 | Low |
| Anti-inflammatory | COX Inhibition | Not specified | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
